molecular formula C27H44O B1436304 4-Cholesten-3-one-4-13C CAS No. 68165-57-1

4-Cholesten-3-one-4-13C

Cat. No. B1436304
CAS RN: 68165-57-1
M. Wt: 385.6 g/mol
InChI Key: NYOXRYYXRWJDKP-HLMQNULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cholesten-3-one-4-13C is a labelled analogue of 4-Cholesten-3-one, which is an intestinal metabolite of Cholesterol . It has an anti-obesity effect on animals . It is an off-white solid and its molecular formula is C26 [13C]H44O .


Synthesis Analysis

4-Cholesten-3-one treatment decreased mRNA expression of different enzymes including ACC1, FASN, SCD1, and HMGCR . It also increased the expression of ABCG1 and ABCA1 .


Molecular Structure Analysis

The molecular weight of 4-Cholesten-3-one-4-13C is 385.65 . Its IUPAC name is (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one-4-13C .


Chemical Reactions Analysis

Cholesterol oxidase (COX) is a flavoenzyme that catalyzes the oxidation of 3β-hydroxysteroids with oxygen and the isomerization of the intermediate, Δ5(6)-ene-3-ketosteroid (cholest-5-en-3-one), to produce Δ3(4)-ene-3-ketosteroid (cholest-4-en-3-one) and hydrogen peroxide .


Physical And Chemical Properties Analysis

4-Cholesten-3-one-4-13C is slightly soluble in Chloroform, Ethyl Acetate, Methanol . It should be stored at -20°C .

Scientific Research Applications

1. Breast Cancer Research

  • Application Summary : 4-Cholesten-3-one has been found to decrease breast cancer cell viability and alter membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters .
  • Methods of Application : The study used RT-qPCR to evaluate the expression of enzymes involved in lipogenesis and cholesterol synthesis, and ABCG1 and ABCA1 transporters involved in cholesterol efflux . The effect on cell viability and migration was studied using the MTT assay, the wound healing assay, and the Transwell migration assay .
  • Results : The treatment decreased mRNA expression of different enzymes including ACC1, FASN, SCD1, and HMGCR . It was also found to increase the expression of ABCG1 and ABCA1 . The compound decreased the viability of MCF-7 and MDA-MB-231 cells .

2. Organic Synthesis

  • Application Summary : 4-Cholesten-3-one is used in a Friedländer-Type Reaction with 2′-Aminoacetophenone to produce Angular versus Linear Quinoline-Fused Steroids .
  • Methods of Application : The reaction conditions and the catalyst were varied to achieve the corresponding linear regioisomer with an acceptable isolated yield and high chemoselectivity .
  • Results : An angular fused 4-substituted quinoline steroid was obtained in very high yield and regioselectivity .

3. Proteomics Research

  • Application Summary : 4-Cholesten-3-one is used as a chiral building block for proteomics research . It is an intestinal metabolite of cholesterol and exhibits an anti-obesity effect on animals .

Safety And Hazards

It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling 4-Cholesten-3-one-4-13C . It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

4-Cholesten-3-one could be a potential candidate for anti-metastasis of lung adenocarcinoma . It exerts promising antitumor activity by altering LXR-dependent lipid metabolism in breast cancer cells without increasing lipogenesis .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXRYYXRWJDKP-HLMQNULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cholesten-3-one-4-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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